molecular formula C27H16N2O2 B10961290 9,9-Bis(4-cyanatophenyl)fluorene

9,9-Bis(4-cyanatophenyl)fluorene

Cat. No.: B10961290
M. Wt: 400.4 g/mol
InChI Key: VUXPPEKXKWEBMC-UHFFFAOYSA-N
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Description

4-[9-(4-CYANATOPHENYL)-9H-FLUOREN-9-YL]PHENYL CYANATE is a cyanate ester compound known for its high thermal stability and excellent mechanical properties. Cyanate esters are a class of thermosetting resins that are widely used in high-performance applications, particularly in the aerospace and electronics industries. This compound is characterized by the presence of cyanate functional groups, which contribute to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[9-(4-CYANATOPHENYL)-9H-FLUOREN-9-YL]PHENYL CYANATE typically involves the reaction of 9-(4-cyanatophenyl)-9H-fluorene with phenyl cyanate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the cyanate ester bond. The reaction temperature and time are carefully controlled to ensure high yield and purity of the product.

Industrial Production Methods: In industrial settings, the production of 4-[9-(4-CYANATOPHENYL)-9H-FLUOREN-9-YL]PHENYL CYANATE involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for efficiency and cost-effectiveness, with considerations for safety and environmental impact. The use of continuous flow reactors and automated systems helps in achieving consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions: 4-[9-(4-CYANATOPHENYL)-9H-FLUOREN-9-YL]PHENYL CYANATE undergoes various chemical reactions, including:

    Cyclotrimerization: The cyanate groups can undergo cyclotrimerization to form triazine rings, which enhance the thermal and mechanical properties of the resulting polymer.

    Substitution Reactions: The aromatic rings in the compound can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Cyclotrimerization: Typically carried out at elevated temperatures (200-300°C) in the presence of a catalyst such as a metal salt or an acid.

    Substitution Reactions: Common reagents include halogens, nitrating agents, and sulfonating agents, with reactions conducted under controlled conditions to prevent degradation of the cyanate ester.

Major Products:

    Polycyanurate Networks: Formed through cyclotrimerization, these networks exhibit high thermal stability and mechanical strength.

    Functionalized Derivatives: Resulting from substitution reactions, these derivatives can be tailored for specific applications.

Scientific Research Applications

4-[9-(4-CYANATOPHENYL)-9H-FLUOREN-9-YL]PHENYL CYANATE has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of high-performance polymers and composites.

    Biology: Investigated for its potential use in biomaterials and drug delivery systems due to its biocompatibility.

    Medicine: Explored for its use in medical devices and implants, leveraging its mechanical properties and stability.

    Industry: Widely used in the aerospace and electronics industries for the production of high-temperature resistant materials and components.

Mechanism of Action

The primary mechanism of action of 4-[9-(4-CYANATOPHENYL)-9H-FLUOREN-9-YL]PHENYL CYANATE involves the formation of polycyanurate networks through cyclotrimerization of the cyanate groups. This process results in the creation of a highly cross-linked polymer matrix with exceptional thermal and mechanical properties. The molecular targets and pathways involved include the activation of cyanate groups and the subsequent formation of triazine rings.

Comparison with Similar Compounds

    2,2-Bis(4-cyanatophenyl)propane: Another cyanate ester known for its high glass transition temperature and mechanical properties.

    1,1-Bis(4-cyanatophenyl)ethylene: A cyanate ester with similar thermal stability and applications in high-performance materials.

Uniqueness: 4-[9-(4-CYANATOPHENYL)-9H-FLUOREN-9-YL]PHENYL CYANATE is unique due to its specific molecular structure, which imparts distinct properties such as enhanced thermal stability and mechanical strength. Its ability to form highly cross-linked polycyanurate networks makes it particularly valuable in applications requiring high-performance materials.

Properties

Molecular Formula

C27H16N2O2

Molecular Weight

400.4 g/mol

IUPAC Name

[4-[9-(4-cyanatophenyl)fluoren-9-yl]phenyl] cyanate

InChI

InChI=1S/C27H16N2O2/c28-17-30-21-13-9-19(10-14-21)27(20-11-15-22(16-12-20)31-18-29)25-7-3-1-5-23(25)24-6-2-4-8-26(24)27/h1-16H

InChI Key

VUXPPEKXKWEBMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)OC#N)C5=CC=C(C=C5)OC#N

Origin of Product

United States

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